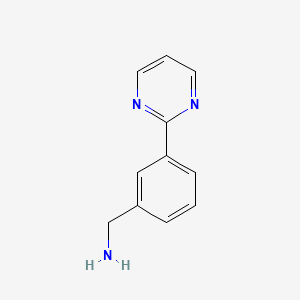

3-Pyrimidin-2-ylbenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

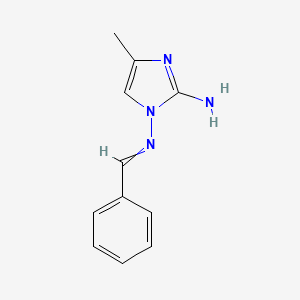

3-Pyrimidin-2-ylbenzylamine is an organic compound with the empirical formula C11H11N3 . It has a molecular weight of 185.23 .

Molecular Structure Analysis

The molecular structure of 3-Pyrimidin-2-ylbenzylamine can be represented by the SMILES stringNCc1cccc(c1)-c2ncccn2 . The InChI representation is 1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 . Physical And Chemical Properties Analysis

3-Pyrimidin-2-ylbenzylamine has a molecular weight of 185.23 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 3-Pyrimidin-2-ylbenzylamine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potentially useful in the treatment of various inflammatory conditions.

Antioxidant Applications

Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, which may help prevent a variety of health conditions, including heart disease and cancer.

Antimicrobial Applications

Pyrimidines have demonstrated antimicrobial properties, making them effective against a variety of bacterial, viral, and fungal infections . This makes them a potential candidate for the development of new antimicrobial drugs.

Anticancer Applications

Pyrimidines have shown promise in the field of oncology . They have been found to exhibit anticancer activity, and their structure-activity relationships (SARs) have been studied extensively . Pyrimidines are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .

Drug Discovery

3-Pyrimidin-2-ylbenzylamine is a versatile chemical compound used in scientific research. It possesses diverse applications, from drug discovery to materials synthesis. Its structural versatility allows for the generation of structurally diverse derivatives, which can be used to develop new effective drugs .

Materials Synthesis

In addition to its applications in drug discovery, 3-Pyrimidin-2-ylbenzylamine is also used in materials synthesis. Its unique chemical properties make it a valuable compound in the creation of new materials with potential applications in various industries.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Pyrimidin-2-ylbenzylamine is a specialty product used in proteomics research applications . .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidines, including 3-Pyrimidin-2-ylbenzylamine, play a crucial role in various biochemical pathways. Pyrimidine biosynthesis is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . .

Pharmacokinetics

The pharmacokinetic profiles of similar pyrimidine derivatives have been evaluated .

Result of Action

It is known that pyrimidine derivatives can have various biological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer activities .

Action Environment

The action, efficacy, and stability of 3-Pyrimidin-2-ylbenzylamine can be influenced by various environmental factors. For instance, the synthesis of similar pyrimidine derivatives has been catalyzed using magnesium oxide nanoparticles . Additionally, the photophysical behavior of certain pyrimidine derivatives can be influenced by the environment, leading to multicolor fluorescent and phosphorescent behavior .

properties

IUPAC Name |

(3-pyrimidin-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSXDKVANPZCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640279 |

Source

|

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrimidin-2-ylbenzylamine | |

CAS RN |

910036-92-9 |

Source

|

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)